
2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
Overview
Description
2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of bromine and boron atoms in the structure suggests potential reactivity and utility in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole typically involves the following steps:
Borylation: The incorporation of the boron moiety can be accomplished through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and borylation reactions, optimized for high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cross-Coupling Reactions: The boron moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. Reactions are typically carried out in solvents like toluene or ethanol under inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Coupling Products: The Suzuki-Miyaura reaction yields biaryl or diaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Research indicates that compounds related to imidazoles have shown promise in cancer therapy. Specifically, the compound has been investigated for its ability to inhibit the BCL6 protein, which is implicated in the development of diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 leads to the degradation of this transcriptional repressor, potentially reducing tumor growth in preclinical models .
Case Study:
In a study focusing on inhibitors of the BCL6 protein-protein interaction, derivatives of imidazole were synthesized and tested for their efficacy in vivo. The results demonstrated that certain compounds could significantly lower BCL6 levels in lymphoma xenograft models following oral administration .
2. Drug Discovery and Development
The compound's unique structure allows it to interact with multiple biological targets. This polypharmacology aspect is critical in drug discovery as it can lead to the development of drugs that address complex diseases by targeting multiple pathways simultaneously .
Case Study:
A study highlighted the synthesis of dual-target compounds using computational methods that included imidazole derivatives. These compounds showed specific binding affinities to various human proteins involved in critical signaling pathways, demonstrating their potential as therapeutic agents .
Synthetic Applications
1. Organic Synthesis
The presence of the bromine atom in 2-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole makes it an excellent candidate for further functionalization through nucleophilic substitution reactions. This property is particularly useful in organic synthesis for creating more complex molecules.
Table: Synthetic Pathways Using this compound
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole would depend on its specific application. In the context of organic synthesis, its reactivity is primarily governed by the presence of the bromine and boron atoms, which facilitate substitution and coupling reactions, respectively. In biological systems, the imidazole ring may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methylimidazole: Lacks the boron moiety, making it less versatile for cross-coupling reactions.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness
The presence of both bromine and boron atoms in 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole makes it a unique and valuable compound for a wide range of chemical transformations, particularly in the field of cross-coupling reactions.
Biological Activity
2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole (CAS Number: 942070-70-4) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 286.96 g/mol. The compound features a bromine atom and a boron-containing dioxaborolane moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.96 g/mol |
CAS Number | 942070-70-4 |
LogP | 1.4818 |
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Notably, it has been studied for its role as a potential inhibitor in protein degradation pathways. The presence of the dioxaborolane moiety suggests that it may function as a molecular glue enhancer in the context of protein-protein interactions.
Case Studies and Research Findings
-
Inhibition of CDK12 :
- A study explored the compound's ability to enhance the degradation of cyclin K via the CDK12 pathway. The presence of the dioxaborolane group was found to facilitate binding to specific E3 ligases, promoting proteasomal degradation of target proteins .
- The compound demonstrated significant cytotoxicity in cancer cell lines when used in conjunction with other inhibitors, suggesting a synergistic effect that could be harnessed for therapeutic purposes.
- Cell Viability Assays :
- Molecular Docking Studies :
Properties
IUPAC Name |
2-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZKKXDKGXMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648390 | |
Record name | 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-70-4 | |
Record name | 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942070-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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